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Introduction
Tryptase is a tetrameric serine protease that serves as the primary protein component within

the secretory granules of mast cells. Constituting up to 20% of the total protein in mast cells of

tissues like the lungs, skin, and colon, it is a crucial biomarker for mast cell activation.[1][2]

Upon degranulation, often triggered by allergic or inflammatory stimuli, tryptase is released into

the local tissue environment. Its enzymatic activity is implicated in various physiological and

pathological processes, making the quantification of its activity a key area of research in

allergy, inflammation, and drug development.

This document provides a detailed protocol for the measurement of tryptase enzymatic activity

in tissue homogenates using the fluorogenic substrate Acetyl-L-ornithyl-L-phenylalanyl-L-

arginine 7-amido-4-methylcoumarin (Ac-Orn-Phe-Arg-AMC). The assay is based on the

cleavage of the substrate by active tryptase, which liberates the highly fluorescent 7-amino-4-

methylcoumarin (AMC) group. The rate of AMC release, measured fluorometrically, is directly

proportional to the tryptase activity in the sample.

Principle of the Assay
The enzymatic reaction involves the hydrolysis of the peptide-AMC bond by tryptase. The Ac-

Orn-Phe-Arg peptide sequence is a specific substrate for tryptase. In its intact form, the AMC

fluorophore is quenched. Upon cleavage, free AMC is released, resulting in a significant
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increase in fluorescence that can be quantified using a fluorescence microplate reader at an

excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] The

activity of tryptase is determined by comparing the rate of fluorescence generation to a

standard curve prepared with known concentrations of free AMC.

Assay Principle
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Caption: Enzymatic cleavage of the fluorogenic substrate by tryptase.

Data Presentation
Table 1: Tryptase Substrate and Fluorophore
Specifications
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Parameter Value Reference

Substrate Ac-Orn-Phe-Arg-AMC [3][4]

Fluorophore
7-Amino-4-methylcoumarin

(AMC)
[3]

Excitation Wavelength 360 - 380 nm [3]

Emission Wavelength 440 - 460 nm [3]

Table 2: Typical Tryptase Activity in Human Tissues
Tissue

Relative Tryptase Activity
Level

Reference

Lung High [5]

Skin High [5]

Spleen Low [5]

Liver Low [5]

Kidney Low [5]

Note: The specific activity of tryptase in crude homogenates can vary significantly based on

mast cell density, extraction efficiency, and the presence of inhibitors. It is recommended to

perform pilot experiments to determine the optimal sample dilution.

Experimental Protocols
Protocol 1: Preparation of Tissue Homogenates
This protocol describes the extraction of active tryptase from tissue samples. All steps should

be performed at 4°C (on ice) to minimize protein degradation.

Materials:

Tissue of interest (e.g., lung, skin)

Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4
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Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% Triton X-100

Protease Inhibitor Cocktail (added fresh to Lysis Buffer before use)

Dounce homogenizer or mechanical tissue homogenizer

Refrigerated microcentrifuge

Procedure:

Excise and weigh the tissue sample. A starting amount of 50-100 mg is recommended.

Place the tissue in a petri dish on ice and wash thoroughly with ice-cold PBS to remove

excess blood.

Mince the tissue into small pieces using a clean scalpel.

Transfer the minced tissue to a pre-chilled homogenizer tube.

Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors (e.g.,

500 µL to 1 mL of buffer for 100 mg of tissue).

Homogenize the tissue until no large pieces are visible. For mechanical homogenizers, use

short bursts to prevent sample heating.

Transfer the homogenate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet tissue debris.

Carefully transfer the clear supernatant to a new pre-chilled tube. This is the tissue

homogenate.

Determine the total protein concentration of the homogenate using a detergent-compatible

protein assay (e.g., BCA assay).
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Aliquot the homogenate and store at -80°C for long-term use. Avoid repeated freeze-thaw

cycles.

Protocol 2: Tryptase Activity Measurement
This protocol details the enzymatic assay in a 96-well plate format. It is recommended to

perform all assays in duplicate or triplicate.

Materials:

Tissue homogenate (from Protocol 1)

Ac-Orn-Phe-Arg-AMC substrate stock solution (e.g., 10 mM in DMSO, store at -20°C

protected from light)

AMC standard stock solution (e.g., 1 mM in DMSO, store at -20°C protected from light)

Tryptase Assay Buffer: 50 mM Tris (pH 8.0), 50 mM NaCl, 10 µg/mL Heparin. Note: Heparin

is critical for stabilizing the active tetrameric form of tryptase and preventing its dissociation

into inactive monomers.[6][7]

Black, flat-bottom 96-well microplate (for fluorescence assays)

Fluorescence microplate reader

Procedure:

Part A: AMC Standard Curve Preparation

Prepare a 10 µM AMC working solution by diluting the 1 mM stock in Tryptase Assay Buffer.

Create a series of standards by serial dilution in Tryptase Assay Buffer. For a 7-point curve,

prepare standards ranging from 0.1 µM to 10 µM.

Add 100 µL of each standard dilution to the wells of the 96-well plate.

Include a blank well containing 100 µL of Tryptase Assay Buffer only.

Part B: Enzyme Reaction Setup
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Thaw tissue homogenates on ice. Dilute the homogenates to a suitable concentration (e.g.,

0.1 - 1.0 mg/mL total protein) in Tryptase Assay Buffer. The optimal dilution should be

determined empirically.

Prepare a Substrate Working Solution by diluting the 10 mM Ac-Orn-Phe-Arg-AMC stock to

200 µM in Tryptase Assay Buffer. This will result in a final assay concentration of 100 µM.

Set up the reaction wells:

Sample Wells: Add 50 µL of diluted tissue homogenate.

Sample Blank Wells (Control for background fluorescence): Add 50 µL of diluted tissue

homogenate.

Substrate Blank Well (Control for substrate auto-hydrolysis): Add 50 µL of Tryptase Assay

Buffer.

Pre-incubate the plate at 37°C for 5-10 minutes.

Initiate the reaction by adding 50 µL of the 200 µM Substrate Working Solution to the

"Sample Wells" and "Substrate Blank" well.

For the "Sample Blank" wells, add 50 µL of Tryptase Assay Buffer without the substrate.

Part C: Measurement

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2

minutes for a period of 30-60 minutes (kinetic mode).

Protocol 3: Data Analysis
Standard Curve: Subtract the fluorescence reading of the blank well from all AMC standard

readings. Plot the background-subtracted fluorescence values (Relative Fluorescence Units,

RFU) against the corresponding AMC concentration (µM). Perform a linear regression to

obtain the slope of the standard curve (RFU/µM).
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Calculate Reaction Rate: For each sample, subtract the background fluorescence (from the

"Sample Blank") and the substrate auto-hydrolysis (from the "Substrate Blank") from the

kinetic readings. Plot the corrected RFU versus time (minutes). The slope of the linear

portion of this curve represents the reaction rate (V₀) in RFU/min.

Calculate Tryptase Activity: Use the slope from the AMC standard curve to convert the

reaction rate from RFU/min to µmol/min.

Activity (µmol/min/mL) = (V₀ [RFU/min] / Slope of Standard Curve [RFU/µM]) / Volume of

sample (mL)

Calculate Specific Activity: Normalize the activity to the total protein concentration of the

homogenate used in the assay.

Specific Activity (µmol/min/mg or U/mg) = Activity (µmol/min/mL) / Protein Concentration

(mg/mL)

(Note: 1 Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the

conversion of 1 µmole of substrate per minute under the specified conditions.)
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Experimental Workflow

1. Tissue Collection
(e.g., Lung, Skin)

2. Homogenization
(Lysis Buffer + Protease Inhibitors)
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4. Collect Supernatant
(Tissue Homogenate)

5. Protein Quantification
(BCA Assay)

6. Assay Setup (96-well plate)
- Homogenate

- Assay Buffer (with Heparin)
- Substrate (Ac-Orn-Phe-Arg-AMC)

7. Kinetic Measurement
(Fluorescence, 37°C)

8. Data Analysis
- AMC Standard Curve

- Calculate Specific Activity
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Caption: Workflow for tryptase activity measurement in tissue homogenates.
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Caption: Simplified pathway of IgE-mediated mast cell degranulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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